molecular formula C19H23NO2 B2534242 N-phenyl-4-(4-propylphenoxy)butanamide CAS No. 692759-86-7

N-phenyl-4-(4-propylphenoxy)butanamide

Cat. No.: B2534242
CAS No.: 692759-86-7
M. Wt: 297.398
InChI Key: RSCABRJITXSGLY-UHFFFAOYSA-N
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Description

N-phenyl-4-(4-propylphenoxy)butanamide is a chemical compound with the molecular formula C19H23NO2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and material science. This compound is characterized by its phenyl and propyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(4-propylphenoxy)butanamide typically involves the reaction of 4-propylphenol with 4-bromobutanoyl chloride to form an intermediate, which is then reacted with aniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(4-propylphenoxy)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amides.

Scientific Research Applications

N-phenyl-4-(4-propylphenoxy)butanamide is utilized in various scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-phenyl-4-(4-propylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and propyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-4-(4-butylphenoxy)butanamide
  • N-phenyl-4-(4-methylphenoxy)butanamide
  • N-phenyl-4-(4-ethylphenoxy)butanamide

Uniqueness

N-phenyl-4-(4-propylphenoxy)butanamide is unique due to the presence of the propyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where the propyl group plays a critical role in the desired activity.

Properties

IUPAC Name

N-phenyl-4-(4-propylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-7-16-11-13-18(14-12-16)22-15-6-10-19(21)20-17-8-4-3-5-9-17/h3-5,8-9,11-14H,2,6-7,10,15H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCABRJITXSGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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